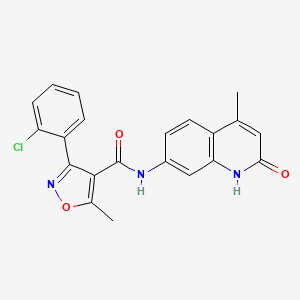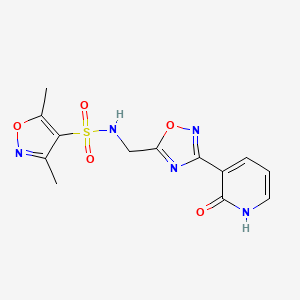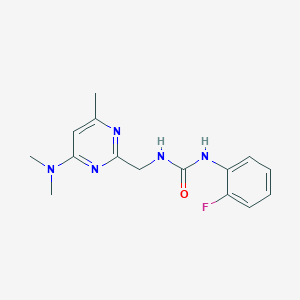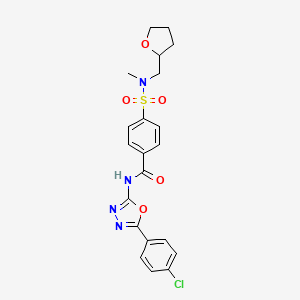![molecular formula C12H13N7O3 B2894403 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1070807-19-0](/img/structure/B2894403.png)
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound with intriguing structural and chemical properties, belonging to the broader class of triazolopyrimidine derivatives. These compounds are known for their potential therapeutic applications, particularly in the realms of pharmaceuticals and bioorganic chemistry, due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Cyclization reactions: : Utilizing triazoles and pyrimidines as building blocks.
Amide bond formation: : Between the triazolopyrimidine derivative and the acetamide group. The specific reaction conditions may involve catalysts, temperature control, and specific pH environments to optimize yields and purity.
Industrial Production Methods
In an industrial setting, the synthesis would likely be scaled up using continuous flow reactors, automated synthesis platforms, and robust purification techniques like crystallization and chromatography to ensure the compound meets high standards of purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions, particularly at the ethyl group.
Reduction: : Possible reduction of the oxo group to yield hydroxyl derivatives.
Substitution: : The isoxazole ring can be a site for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Utilization of reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Employing halides or other nucleophiles/electrophiles under acidic or basic conditions.
Major Products Formed
Depending on the reaction type, the major products may include hydroxyl derivatives, various substituted isoxazoles, and reduced forms of the triazolopyrimidine core.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a valuable intermediate in the synthesis of other bioactive molecules, providing a versatile scaffold for chemical modifications.
Biology
In biological studies, it exhibits potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.
Medicine
Pharmacologically, it might demonstrate activity against certain pathogens or diseases, though specific studies are needed to substantiate these claims.
Industry
In industrial applications, this compound could be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The compound’s mechanism of action is likely tied to its ability to interact with specific molecular targets:
Enzyme inhibition: : By binding to active sites or allosteric sites, altering enzyme activity.
Receptor modulation: : Acting as an agonist or antagonist, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triazolopyrimidines: : Compounds like 3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-amine share the core structure but differ in substituents.
Isoxazole derivatives: : Compounds such as 5-methylisoxazole-3-carboxamide, which vary in the attached functional groups.
Uniqueness
What sets 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide apart is its hybrid structure, combining elements of both triazolopyrimidines and isoxazoles, potentially leading to unique biological activities and applications.
There you have it—a deep dive into the fascinating world of this compound. Quite a mouthful, but such is the allure of chemistry!
Propiedades
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O3/c1-3-19-11-10(15-17-19)12(21)18(6-13-11)5-9(20)14-8-4-7(2)22-16-8/h4,6H,3,5H2,1-2H3,(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUJWQRTFLJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=NOC(=C3)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)
![5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2894329.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2894331.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2894334.png)
![11,13-dimethyl-N-(2-phenylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2894336.png)


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2894341.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2894342.png)
![(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine](/img/structure/B2894343.png)
